delta9(11)-Testosterone enanthate

Description

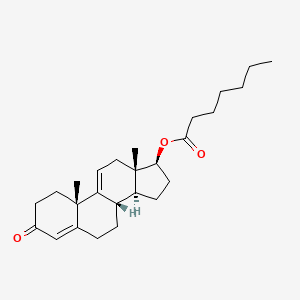

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h14,17,20-21,23H,4-13,15-16H2,1-3H3/t20-,21-,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZQRXWCRVQXTO-QAXGJQJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119698-27-0 | |

| Record name | delta9(11)-Testosterone enanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119698270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .DELTA.9(11)-TESTOSTERONE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18N080585M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis Methodologies of Delta9 11 Testosterone Enanthate

Established Synthetic Routes

The primary pathways to synthesize delta9(11)-testosterone enanthate involve two key transformations: the formation of the Δ9,11 double bond within the steroid's B and C rings and the esterification of the 17β-hydroxyl group.

A crucial step in forming the delta9(11) variant of testosterone (B1683101) is the creation of the double bond between the 9th and 11th carbon positions. A modern and efficient method to achieve this is through the deoxygenation of a 9,11-epoxysteroid precursor. google.comepo.org This process selectively forms the desired Δ9,11 steroid structure. google.comepo.org The reaction typically utilizes hydrogen iodide (HI) to open the epoxide ring and subsequently eliminate water, resulting in the formation of the double bond. google.com This synthetic route is valued for its simplicity and for significantly reducing steroid side-products, leading to a product of high pharmaceutical purity. google.comepo.org The deoxygenation proceeds through the initial formation of an iodohydrin intermediate when treated with excess aqueous HI, followed by the elimination of iodine and water to yield the final Δ9,11 steroid. google.com

The final step in the synthesis is the attachment of the enanthate group to the 17β-hydroxyl position of the delta9(11)-testosterone molecule. This is an esterification reaction. evitachem.com This modification is what converts the steroid into its long-acting prodrug form. wikipedia.org The process involves reacting the delta9(11)-testosterone intermediate with a derivative of enanthic acid (heptanoic acid), most commonly heptanoyl chloride (enanthoyl chloride). google.com This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and neutralizes the hydrochloric acid byproduct formed during the reaction. google.comsemanticscholar.org

Precursor Compounds and Reagents in Synthesis

The synthesis of this compound relies on specific precursors and a range of chemical reagents to facilitate the necessary transformations.

| Synthesis Step | Precursor/Intermediate | Key Reagents | Purpose |

| Δ9,11 Bond Formation | 9,11-epoxysteroid | Hydrogen Iodide (HI) | Deoxygenation of the epoxide to form the double bond google.comepo.org |

| Acetic Anhydride | Protection (acetylation) of hydroxyl groups before deoxygenation google.com | ||

| Potassium Hydroxide (KOH) in Methanol (B129727) | Removal of the acetyl protecting group (de-acetylation) after deoxygenation google.comepo.org | ||

| Esterification | delta9(11)-Testosterone | Heptanoyl Chloride (Enanthoyl Chloride) | Source of the enanthate group google.com |

| Pyridine | Base catalyst and acid scavenger google.comsemanticscholar.org | ||

| Benzene, Toluene | Solvents for the reaction google.comsemanticscholar.org |

Optimization of Reaction Conditions and Yield for this compound Synthesis

To maximize the yield and purity of the final product, reaction conditions are carefully controlled and optimized.

For the deoxygenation step , specific concentrations and temperatures are crucial. The process often uses aqueous hydrogen iodide at a concentration between 48% and 68% by weight. google.comepo.org The reaction is typically conducted at a low temperature, preferably below 15°C, to enhance selectivity and minimize side reactions. google.comepo.org The choice of solvent also plays a significant role, with toluene, acetonitrile (B52724) (MeCN), and dichloromethane (CH2Cl2) being effective options. google.comepo.org

| Parameter | Optimized Condition | Rationale |

| HI Concentration | 48-68 wt% aqueous solution | Ensures efficient reaction without excessive side-product formation google.comepo.org |

| Temperature | Below 15°C, preferably 0-5°C | Improves selectivity and stability of intermediates google.comepo.org |

| Solvent | Toluene, MeCN, CH2Cl2 | Provides a suitable medium for the reactants and influences reaction rate google.comepo.org |

In the esterification step , temperature control is also important. The reaction of testosterone with heptanoyl chloride is often carried out at a cool temperature, between 5°C and 10°C, during the addition of the acylating agent. google.com This helps to control the reactivity and prevent unwanted side reactions. Following the initial reaction, the mixture may be incubated for a short period to ensure the reaction goes to completion. google.com

Purification Techniques in this compound Synthesis

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. A primary method for purifying steroid esters is recrystallization . google.com For testosterone enanthate, a common technique involves dissolving the crude product in an aliphatic lower alcohol, such as methanol. google.com Water is then added to the solution, and the mixture is cooled to a low temperature (e.g., ≤0°C) to induce crystallization. google.com This process helps to form larger, purer crystals, which improves the efficiency of filtration and results in a higher purity product. google.com Other purification steps can include treatment with activated carbon to remove colored impurities and other cannabinoids, followed by filtration. google.com Column chromatography is another technique used for separating the desired ester from any remaining impurities. semanticscholar.org

Advancements in Scalable Synthesis for Research Material Production

Furthermore, there is a growing emphasis on developing more environmentally friendly synthetic methods. For the esterification of testosterone, an efficient and "green" method has been developed using a recyclable, polymer-supported tosylic acid as a heterogeneous catalyst under solvent-free conditions assisted by microwave irradiation. semanticscholar.org This approach offers several advantages for scalable synthesis, including operational simplicity, cost-efficiency due to the recyclable catalyst, extremely short reaction times, and the elimination of hazardous organic solvents. semanticscholar.org Adopting such advanced methodologies can make the production of research-grade this compound more sustainable and efficient.

Comparative Analysis of Synthetic Pathways for this compound

The synthesis of this compound can be approached through several distinct pathways, primarily differing in the method used to introduce the characteristic 9(11)-double bond. These routes typically involve multi-step processes starting from more common steroid intermediates. The final step in these syntheses is generally the esterification of the 17β-hydroxyl group to form the enanthate ester. A comparative analysis of the primary synthetic strategies is presented below, focusing on the formation of the core Δ9(11)-testosterone structure.

Pathway 1: Dehydration of 11-Hydroxy Steroid Precursors

A prevalent method for introducing the Δ9(11) double bond is through the dehydration of an 11-hydroxy steroid. This approach can utilize either an 11β-hydroxy or an 11α-hydroxy precursor. The general scheme involves the elimination of water from the C11 position and a proton from the C9 position.

One documented method involves the treatment of an 11β-hydroxy steroid with an alkyl halosulfinate, which facilitates the dehydration reaction to form the Δ9(11)-anhydro steroid google.com. Other harsh and potentially toxic reagents that have been used for the regioselective dehydration of 11-hydroxy steroids include phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), phosphorus oxychloride (POCl₃), or a combination of sulfuryl chloride (SO₂Cl₂) and imidazole, or triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) ias.ac.in. These methods, while effective, can lead to the formation of unintended side-products and impurities ias.ac.in.

A variation of this pathway starts from 9α-hydroxyandrost-4-ene-3,17-dione. Dehydration of this precursor can be used to regioselectively introduce the 9(11)-double bond nih.gov. The resulting diketone would then require selective reduction at the C17 position to yield delta9(11)-testosterone, followed by esterification.

Pathway 2: Deoxygenation of 9,11-Epoxy Steroids

A more recent and reportedly cleaner method involves the deoxygenation of 9,11-epoxy steroids. A patented process describes the use of hydroiodic acid (HI) to selectively form Δ9,11 steroids from their 9,11-epoxy precursors ias.ac.in. This method is highlighted as being convenient, non-toxic, and quantitative, significantly reducing the formation of steroid side-products ias.ac.in. The reaction proceeds via the formation of an iodohydrin intermediate, followed by the elimination of iodine and water ias.ac.in. This approach is presented as a significant improvement over harsher dehydration methods ias.ac.in.

Pathway 3: Total Synthesis

A more complex but highly versatile approach is the total synthesis of the entire steroid nucleus. A reported total synthesis of dl-9(11)-dehydrotestosterone starts from a benzohydrindane derivative ias.ac.in. This multi-step process involves the construction of the steroid rings through a series of chemical reactions, ultimately leading to the desired Δ9(11)-testosterone core ias.ac.in. While offering the ability to introduce various functionalities, total synthesis is often a longer and more intricate process compared to semi-synthetic routes from existing steroid scaffolds.

Final Step: Esterification

Regardless of the pathway used to obtain delta9(11)-testosterone, the final step is the esterification of the 17β-hydroxyl group. This is typically achieved by reacting the steroid with enanthoic acid or a more reactive derivative, such as enanthoyl chloride or enanthic anhydride. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acid byproduct and drive the reaction to completion. More modern and environmentally friendly methods for testosterone esterification have been developed, such as using a polymer-supported tosylic acid catalyst under solvent-free microwave irradiation, which can significantly shorten reaction times and simplify purification semanticscholar.org.

Comparative Summary

The choice of synthetic pathway for this compound depends on factors such as the availability of starting materials, desired yield and purity, and considerations for process safety and environmental impact. The dehydration of 11-hydroxy steroids represents a classical approach, though it can involve harsh reagents. The deoxygenation of 9,11-epoxy steroids appears to be a more modern and efficient alternative with a better side-product profile. Total synthesis provides the most flexibility but is also the most complex route.

Interactive Data Table: Comparison of Synthetic Pathways to Δ9(11)-Testosterone Core

| Pathway | Starting Material | Key Reagent(s) for Δ9(11) Formation | Reported Advantages | Potential Disadvantages |

| Dehydration of 11β-Hydroxy Steroid | 11β-Hydroxy Testosterone derivative | Alkyl halosulfinate, PCl₅, POCl₃, SO₂Cl₂/imidazole | Utilizes relatively common steroid precursors. | Can involve harsh and toxic reagents, potential for side-products. google.comias.ac.in |

| Dehydration of 9α-Hydroxy Steroid | 9α-Hydroxyandrost-4-ene-3,17-dione | Dehydrating agents | Allows for regioselective introduction of the double bond. | Requires additional step of selective C17-ketone reduction. nih.gov |

| Deoxygenation of 9,11-Epoxy Steroid | 9,11-Epoxy Testosterone derivative | Hydroiodic Acid (HI) | High selectivity, convenient, non-toxic, reduced side-products. ias.ac.in | Requires synthesis of the epoxy precursor. |

| Total Synthesis | Benzohydrindane derivative | Multi-step process with various reagents | High versatility for creating analogues. | Complex, lengthy, and may have lower overall yield. ias.ac.in |

Advanced Analytical Characterization and Detection Methods for Delta9 11 Testosterone Enanthate

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of delta-9(11)-testosterone enanthate and for identifying its potential metabolites.

Mass Spectrometry Approaches for Metabolite Identification (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of steroid metabolites in various biological matrices. Although specific metabolic studies on delta-9(11)-testosterone enanthate are not extensively documented, the analytical principles applied to testosterone (B1683101) enanthate and other anabolic steroids are directly relevant.

The process involves the chromatographic separation of metabolites followed by their ionization and fragmentation in the mass spectrometer. The resulting mass spectra provide information about the molecular weight and structure of the metabolites. For testosterone esters, electrospray ionization (ESI) in positive mode is commonly used. diva-portal.org

In the analysis of testosterone-based compounds, a characteristic fragment ion observed is [C19H27O]+ at a mass-to-charge ratio (m/z) of 271, which corresponds to the cleavage of the ester bond. nih.gov Other common fragment ions, such as m/z 109 and m/z 105, are indicative of B-ring cleavage and help in the structural confirmation of the steroid nucleus. nih.gov Untargeted metabolite profiling using techniques like LC-MS/MS can reveal changes in metabolic pathways following the administration of testosterone enanthate, identifying alterations in androgenic steroids, acylcarnitines, and amino acid metabolites. nih.gov This approach would be equally applicable to studying the metabolic fate of delta-9(11)-testosterone enanthate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural confirmation of organic molecules, including steroids. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the precise arrangement of atoms.

Complete assignments of the 1H and 13C NMR spectra are crucial for confirming the identity of a steroid. researchgate.net For delta-9(11)-testosterone enanthate, NMR would be used to confirm the presence and position of the double bond between carbons 9 and 11, which distinguishes it from testosterone enanthate. This structural feature would cause characteristic chemical shifts in the signals of nearby protons and carbons compared to the parent compound.

Techniques such as 2D 1H-1H Correlated Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to establish proton-proton connectivities and spatial proximities, respectively, allowing for unambiguous signal assignments. researchgate.net 1H-13C shift correlated spectroscopy links protons to their directly attached carbon atoms, completing the structural puzzle. researchgate.net While NMR is a powerful tool for structural analysis, it is generally less sensitive than mass spectrometry and typically requires a purified sample. mdpi.com

Chromatographic Separation Techniques

Chromatography is central to the analysis of delta-9(11)-testosterone enanthate, enabling its separation from the active pharmaceutical ingredient (testosterone enanthate) and other related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of steroids in pharmaceutical preparations. A typical HPLC method for testosterone esters utilizes a reversed-phase column, such as a C18, for separation. diva-portal.orgnih.gov

Method development involves optimizing the mobile phase composition (e.g., a mixture of methanol (B129727) and water or acetonitrile (B52724) and water) and flow rate to achieve adequate separation of the target analyte from other compounds. diva-portal.orgcuni.cz Detection is often performed using an ultraviolet (UV) detector.

Validation of the HPLC method is critical to ensure its reliability and is performed according to guidelines from regulatory bodies like the USP, FDA, and ICH. arlok.com The validation process assesses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The production of results that are directly proportional to the concentration of the analyte in a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

System Suitability: Ensures the chromatographic system is adequate for the intended analysis.

Below is a summary of validation data for a testosterone enanthate HPLC method, which demonstrates the typical criteria and results for such an analysis. arlok.com

Table 1: Summary of HPLC Method Validation for Testosterone Enanthate

| Test Performed | Criteria | Results | Pass/Fail |

|---|---|---|---|

| Specificity | No interference between the drug peak and any other peaks. | No Interference | Pass |

| System Suitability | The peak areas for 5 reference standard injections have a Relative Standard Deviation (RSD) of ≤ 2.0%. | %RSD = 0.1 | Pass |

| Accuracy | The test results for the drug tested at 3 concentrations must be within 5.0% of the expected result. | Low = 102.5%Med = 102.2%High = 100.4% | Pass |

| Filter Qualification | The test results of a filtered sample must be within 2.0% of the test results for an unfiltered sample. | Difference = 1.0% | Pass |

| Precision | The RSD for triplicate test results at 3 concentrations is ≤ 2.0%. | %RSD = 1.1 | Pass |

| Linearity | The coefficient of determination (R²) of all test results is > 0.99 and the Y-Intercept is ≤ 5.0% of the response at the nominal concentration. | R² = 0.9996Y-Intercept = 2.5% | Pass |

This table is based on validation data for a Testosterone Enanthate HPLC method. arlok.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for High-Throughput Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and much faster analysis times. researchgate.net This makes it an ideal technique for the high-throughput analysis of steroid esters in complex matrices like plasma or serum. researchgate.netwur.nl

The use of sub-2 µm particles in UHPLC columns allows for more efficient separations. wur.nl When coupled with a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode, the method provides exceptional selectivity and sensitivity for quantifying low levels of analytes. researchgate.net For instance, methods have been developed to detect testosterone and testosterone enanthate in equine plasma with limits of detection as low as 50 pg/mL. researchgate.net Mobile phase additives, such as ammonium (B1175870) fluoride, can be used to enhance ionization and improve detection sensitivity, particularly for 3-keto-Δ4 steroids. bham.ac.uk

Table 2: Typical UHPLC-MS/MS Parameters for Testosterone Ester Analysis

| Parameter | Description |

|---|---|

| Chromatography System | Waters Acquity UHPLC or similar bham.ac.uk |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo® TQ-XS) bham.ac.uk |

| Column | C18 sub-2 µm (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) wur.nl |

| Mobile Phase | Gradient elution with solvents like water (with 0.1% formic acid) and methanol or acetonitrile. bham.ac.uk |

| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.net |

| Scan Type | Selected Reaction Monitoring (SRM) researchgate.net |

| Example SRM Transitions (Testosterone Enanthate) | m/z 401 -> m/z 253, m/z 401 -> m/z 271 researchgate.net |

This table summarizes typical parameters from various sources. researchgate.netwur.nlbham.ac.uk

Gas Chromatography (GC) Coupled Techniques

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another established technique for steroid analysis. For non-volatile compounds like testosterone esters, a derivatization step is often required to increase their volatility and thermal stability. nih.govojp.gov Trimethylsilyl derivatives are commonly prepared for this purpose. nih.gov

GC-MS provides high chromatographic resolution and produces detailed mass spectra upon electron impact (EI) ionization, which can be used for structural elucidation and confirmation by comparing them to spectral libraries. Two-dimensional GC (GCxGC) can be employed to enhance resolution and sensitivity even further, allowing for the detection of trace-level analytes in complex biological samples. nih.gov While highly effective, the need for derivatization can make GC-based methods more time-consuming compared to modern LC-MS/MS approaches. diva-portal.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Delta-9(11)-Testosterone enanthate |

| Testosterone enanthate |

| Testosterone |

| Acetonitrile |

| Methanol |

| Formic acid |

| Ammonium fluoride |

| Trimethylsilyl |

Method Development and Validation in Steroid Analytical Chemistry

The development and validation of robust analytical methods are the bedrock of reliable steroid analysis. For compounds like delta-9(11)-testosterone enanthate, which may be present at low levels as an impurity, high sensitivity and specificity are paramount. The primary techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govoup.com

Method development for GC-MS analysis of steroids typically involves a derivatization step to increase the volatility and thermal stability of the analytes. restek.com Common derivatizing agents include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). chromatographytoday.com The validation of a GC-MS method would adhere to stringent guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and specificity. chromatographytoday.com

LC-MS/MS has emerged as a powerful alternative, often negating the need for derivatization and offering high selectivity through multiple reaction monitoring (MRM). sciex.com For delta-9(11)-testosterone enanthate, a reversed-phase liquid chromatography system, likely employing a C18 or similar column, would be optimized to achieve separation from other testosterone-related impurities. nih.gov The mass spectrometer parameters, including ionization source conditions (e.g., electrospray ionization - ESI) and collision energies for fragmentation, would be finely tuned to ensure the specific detection of the parent ion and its characteristic product ions. nih.gov

The validation of such methods is critical. For instance, a method for the analysis of free testosterone in plasma ultrafiltrate using GC-MS/MS demonstrated a lower limit of quantification (LOQ) of 0.250 pg/mL, with excellent accuracy and precision. chromatographytoday.com Similarly, LC-MS/MS methods for other steroids have shown linearity over a wide concentration range and high recovery rates. basinc.com The structural similarity of delta-9(11)-testosterone enanthate to testosterone suggests that similar levels of performance would be achievable with dedicated method development.

Interactive Table 1: Key Parameters in Analytical Method Validation for Steroid Analysis

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | Signal-to-noise ratio ≥ 10 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative standard deviation (RSD) ≤ 15% |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage. | Consistent and reproducible across the concentration range |

Detection of Delta-9(11)-Testosterone Enanthate and its Research-Relevant Metabolites in Biological Matrices (Non-human)

The detection of delta-9(11)-testosterone enanthate and its metabolites in biological matrices is a key area of research, particularly for understanding its metabolic fate and for potential applications in veterinary or toxicological studies. Since it is a testosterone ester, the initial metabolic step in vivo would be the hydrolysis of the enanthate ester to yield the parent steroid, delta-9(11)-testosterone. wikipedia.org

Subsequent metabolism of delta-9(11)-testosterone would likely follow established pathways for anabolic-androgenic steroids (AAS). wada-ama.orgdshs-koeln.de These include:

Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the steroid nucleus, a common Phase I metabolic reaction.

Reduction: The reduction of ketone groups and double bonds.

Conjugation: Phase II metabolism involving the attachment of glucuronic acid or sulfate (B86663) groups to make the metabolites more water-soluble for excretion. dshs-koeln.de

In vitro studies using animal liver microsomes are a valuable tool for predicting the metabolic pathways of new synthetic steroids. wada-ama.orgdshs-koeln.de Such studies allow for the identification of potential metabolites in a controlled environment, which can then be targeted for detection in in vivo animal studies. For delta-9(11)-testosterone, one could anticipate the formation of various hydroxylated and reduced metabolites, which would then be conjugated. dshs-koeln.de

The analytical challenge lies in the separation and identification of these metabolites, which are often present in complex biological matrices like urine or plasma at very low concentrations. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a particularly powerful technique for this purpose, as it provides accurate mass measurements that can aid in the elucidation of elemental compositions of unknown metabolites. nih.gov

The identification of long-term metabolites is of significant interest in many fields of steroid analysis, as they can extend the window of detection. nih.govbioanalysis-zone.com For delta-9(11)-testosterone, research would focus on identifying unique metabolites that are excreted over an extended period.

Interactive Table 2: Potential Metabolic Transformations of Delta-9(11)-Testosterone in Non-Human Biological Matrices

| Metabolic Phase | Reaction Type | Potential Metabolite Structure | Analytical Approach |

| Phase I | Ester Hydrolysis | Delta-9(11)-testosterone | LC-MS/MS, GC-MS |

| Phase I | Hydroxylation | Hydroxylated delta-9(11)-testosterone isomers | LC-HRMS for identification, LC-MS/MS for targeted analysis |

| Phase I | Reduction | Dihydro- and tetrahydro-delta-9(11)-testosterone isomers | GC-MS after derivatization, LC-MS/MS |

| Phase II | Glucuronidation | Delta-9(11)-testosterone glucuronide, hydroxylated metabolite glucuronides | LC-MS/MS (direct detection) |

| Phase II | Sulfation | Delta-9(11)-testosterone sulfate, hydroxylated metabolite sulfates | LC-MS/MS (direct detection) |

Challenges and Future Directions in Steroid Analytical Chemistry Research

The field of steroid analytical chemistry, while mature, continues to face several challenges that drive innovation. A major hurdle is the analysis of steroid isomers, which have the same mass and often similar chromatographic properties, making them difficult to distinguish. researchgate.netfit.edu The structural difference between delta-9(11)-testosterone and other testosterone isomers, for instance, requires high-resolution chromatographic techniques or advanced mass spectrometry methods like ion mobility-mass spectrometry (IM-MS) for unambiguous identification. fit.edu IM-MS adds another dimension of separation based on the ion's size and shape, which can resolve co-eluting isomers. fit.edu

Another significant challenge is the detection of "designer" steroids, which are clandestinely synthesized to evade detection in standard screening methods. wada-ama.org This necessitates the development of untargeted screening approaches that can identify novel compounds without prior knowledge of their structure. High-resolution mass spectrometry is invaluable in this regard. nih.gov

The presence of impurities in illicitly produced steroids, including heavy metals and other synthesis by-products, poses a significant health risk and an analytical challenge. indiatimes.com The comprehensive profiling of these impurities is an important area of research. nih.govbiomedres.us

Future directions in steroid analytical chemistry are focused on several key areas:

Increased Sensitivity and Throughput: The continuous improvement of mass spectrometry instrumentation is leading to ever-lower limits of detection, allowing for the analysis of smaller sample volumes and the identification of trace-level metabolites. sciex.com

Advanced Separation Techniques: The further development and application of techniques like ion mobility-mass spectrometry and two-dimensional liquid chromatography will be crucial for resolving complex mixtures of steroid isomers and metabolites. fit.edunih.gov

Metabolomics and Steroid Profiling: A shift from single-analyte detection to comprehensive steroid profiling, or "steroidomics," is providing a more holistic view of steroid metabolism and its perturbations. researchgate.netresearchgate.net

Novel Biomarkers: Research into new biomarkers of steroid exposure, including long-term metabolites and potentially even microRNAs, could revolutionize detection strategies. nih.gov

Metabolic Pathways and Biotransformation Studies of Delta9 11 Testosterone Enanthate

In Vitro Metabolic Models and Systems (e.g., mammalian liver slices, microsomal, cytosolic, and S9 fractions)

The study of steroid metabolism heavily relies on in vitro systems that simulate the biological environment of the liver, the primary site of steroid biotransformation. drugbank.comwikipedia.org For compounds like delta9(11)-testosterone enanthate, these models are essential for predicting metabolic pathways in the absence of extensive in vivo data.

Commonly used in vitro models include:

Mammalian Liver Slices: These provide a comprehensive view of metabolism as they retain the cellular architecture and a full complement of metabolic enzymes.

Microsomal Fractions: Isolated from the endoplasmic reticulum of hepatocytes, liver microsomes are rich in Phase I cytochrome P450 (CYP450) enzymes and Phase II UDP-glucuronosyltransferases (UGTs), which are critical for steroid metabolism. nih.gov Studies on analogous compounds like Δ9-tetrahydrocannabinol (THC) utilize human liver microsomes (HLMs) to identify the specific enzymes responsible for metabolism, such as CYP2C9. nih.govresearchgate.net

Cytosolic Fractions: This fraction contains soluble enzymes, including some transferases responsible for Phase II conjugation reactions.

S9 Fractions: This is a supernatant fraction from a liver homogenate that contains both microsomal and cytosolic enzymes, offering a broader look at metabolic capabilities than either fraction alone. nih.gov

While specific studies employing these models for this compound are not widely documented, the established methodologies for other steroids and compounds with similar metabolic sites (e.g., THC) provide a clear framework. nih.govnih.gov For instance, investigations into THC metabolism have successfully used recombinant P450 and UGT enzymes to pinpoint the specific isoforms involved in its disposition. nih.gov

Enzymatic Hydrolysis and Prodrug Activation Mechanisms of this compound

This compound is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to become pharmacologically active. wikipedia.orgvulcanchem.com The activation mechanism is a straightforward enzymatic hydrolysis reaction.

The core process involves:

Ester Cleavage: Following administration, non-specific esterase enzymes present in the blood and various tissues recognize and cleave the enanthate ester bond at the C17 position of the steroid. wikipedia.orgvulcanchem.com

Release of Active Components: This hydrolysis releases the active steroid, delta9(11)-testosterone, and enanthic acid (heptanoic acid). wikipedia.org

This mechanism is identical to that of testosterone (B1683101) enanthate, where the esterification at the 17β-hydroxyl group serves to increase the compound's lipophilicity and prolong its release from the injection site, thereby extending its duration of action. wikipedia.orgdrugbank.com The rate-limiting step for the action of the drug is the slow release from the depot and the subsequent hydrolysis of the ester.

Identification and Characterization of Research-Relevant Metabolites

Following the initial hydrolysis to the active steroid, delta9(11)-testosterone undergoes further biotransformation, primarily in the liver. vulcanchem.comdrugbank.com While the exact metabolic profile of delta9(11)-testosterone is not extensively detailed in the literature, it is expected to follow pathways similar to those of testosterone and other androgens. drugbank.comwikipedia.org

The primary metabolites are anticipated to be:

Delta9(11)-Testosterone: This is the product of ester hydrolysis and the principal active metabolite. vulcanchem.com

Further Metabolites: The delta9(11)-testosterone molecule is then subject to Phase I and Phase II metabolic reactions. Based on testosterone metabolism, these likely include:

Reduction: The A-ring of the steroid can be reduced by enzymes like 5α-reductase.

Hydroxylation: Additional hydroxyl groups may be added to the steroid nucleus by CYP450 enzymes. The metabolism of the structurally related THC, for example, involves hydroxylation to form active metabolites like 11-hydroxy-Δ9-THC before further oxidation. researchgate.netnih.gov

Conjugation: The parent molecule and its Phase I metabolites are rendered more water-soluble for excretion through conjugation with glucuronic acid or sulfuric acid. drugbank.com The major urinary metabolites of testosterone are androsterone (B159326) glucuronide and etiocholanolone (B196237) glucuronide. wikipedia.org A similar fate is expected for delta9(11)-testosterone metabolites.

A method for identifying THC and its metabolites in urine involves a tandem hydrolysis step using β-glucuronidase followed by alkaline hydrolysis to ensure all conjugated metabolites are cleaved for detection. nih.govresearchgate.net A similar approach would be necessary to fully characterize the urinary metabolites of delta9(11)-testosterone.

Influence of Hepatic Enzyme Systems on Biotransformation Profiles

The liver is the central organ for steroid metabolism, and its enzymatic machinery dictates the biotransformation profile of delta9(11)-testosterone. drugbank.comwikipedia.org The key enzyme systems involved are the cytochrome P450 superfamily for Phase I reactions and transferase enzymes for Phase II conjugation.

| Enzyme Family | Specific Enzymes (Examples) | Role in Steroid/Related Compound Metabolism | Likely Role for Delta9(11)-Testosterone |

| Phase I: Cytochrome P450 (CYP) | CYP2C9, CYP3A4, CYP2D6, CYP2C19 | Responsible for oxidation and hydroxylation. CYP2C9 is the major enzyme for forming 11-OH-THC from THC. nih.govresearchgate.net CYP3A4 is also involved. nih.gov | Catalyze hydroxylation and other oxidative modifications of the steroid nucleus. |

| Phase I: Reductases | 5α-reductase | Reduces the double bond at the C4-C5 position of testosterone to form the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.org | Potential reduction of the A-ring, although the delta-9(11) bond may influence substrate affinity. |

| Phase II: UDP-Glucuronosyl-transferases (UGT) | UGT2B7, UGT1A9 | Catalyze the attachment of glucuronic acid to hydroxyl groups, increasing water solubility for excretion. nih.gov UGTs are key in the clearance of 11-OH-THC. nih.gov | Glucuronidation of delta9(11)-testosterone and its hydroxylated metabolites prior to urinary excretion. |

| Phase II: Sulfotransferases (SULT) | SULTs | Catalyze the attachment of a sulfo group, another important conjugation pathway for steroid elimination. drugbank.com | Sulfation of delta9(11)-testosterone and its metabolites. |

This table is generated based on known metabolic pathways for testosterone and other related compounds to infer the likely biotransformation of delta9(11)-testosterone.

Studies on THC have shown that CYP2C9 is primarily responsible for its hydroxylation, while both CYP and UGT enzymes contribute to the clearance of its active metabolite, 11-OH-THC. nih.govnih.gov This highlights the cooperative role of different enzyme systems in the complete metabolism of a compound.

Inter-species Metabolic Comparisons in Preclinical Models

Preclinical studies in animal models are fundamental to understanding drug metabolism, but significant inter-species differences can exist. These differences are often due to variations in the expression and activity of metabolic enzymes like the CYP450 family.

For example, research on cannabinoids has revealed metabolic distinctions between species. In adult rats, THC is metabolized into a wide array of cannabinoids, but in females, the primary metabolite is 11-OH-THC. nih.gov Such species- and sex-specific differences are critical considerations when extrapolating preclinical data to humans. While direct comparative studies on this compound are lacking, the principles observed with other compounds underscore the necessity of using multiple animal models to build a comprehensive metabolic picture before human studies.

Role of Sex-Dependent Factors in Steroid Metabolism in Non-Human Models

The metabolism of many compounds, including steroids, can be significantly influenced by sex. mdpi.com These differences, often referred to as sexual dimorphism, arise from the influence of sex hormones on the expression of hepatic enzymes.

Studies in animal models have provided clear evidence of these sex-dependent effects:

Cannabinoid Metabolism: In adolescent rats, female rats show a greater concentration of the active metabolite 11-OH-THC in the brain compared to males, indicating a sex difference in metabolic pathways. nih.gov

Behavioral Effects: Acute administration of THC has been shown to increase locomotor activity in female mice but not in males, a difference potentially linked to metabolic or neurobiological disparities. nih.gov

Hormonal Interactions: Research in Wistar rats has demonstrated that adolescent exposure to THC can lead to long-term, sex-dependent alterations in cognitive function and protein expression in the brain. researchgate.net

These findings from non-human models illustrate that the endocrine environment can regulate metabolic pathways. mdpi.com Therefore, in the preclinical evaluation of a steroid like this compound, it is crucial to conduct studies in both male and female animals to identify any sex-dependent differences in biotransformation and clearance.

Molecular Interactions and Receptor Binding Dynamics of Delta9 11 Testosterone Enanthate

Androgen Receptor Binding Affinity and Specificity Studies

The androgen receptor is a ligand-dependent transcription factor that mediates the biological effects of androgens. nih.govnih.gov The binding affinity and specificity of a ligand to the AR are critical determinants of its potency and physiological effects. While specific binding affinity data for delta-9(11)-testosterone enanthate is not extensively detailed in publicly available research, its structural similarity to testosterone (B1683101) suggests it likely exhibits androgenic activity. ontosight.ai

The binding affinity of various androgens to the AR can be compared to understand the potential activity of derivatives like delta-9(11)-testosterone enanthate. For instance, dihydrotestosterone (B1667394) (DHT) generally displays a higher binding affinity for the AR than testosterone. nih.gov The introduction of structural modifications, such as the delta-9(11) double bond, can alter this affinity. Studies on other testosterone derivatives have shown that even minor changes to the steroid nucleus can significantly impact AR binding. nih.govnih.gov

| Compound | Relative Binding Affinity (RBA) for AR |

| Dihydrotestosterone (DHT) | High |

| Testosterone | Moderate |

| 19-Nortestosterone (Nandrolone) | High |

Ligand-Receptor Interaction Mechanisms and Signaling Pathway Activation

Upon binding to the androgen receptor, a ligand induces a conformational change in the receptor, leading to its activation. nih.gov This activated ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. ubi.pt This interaction initiates the transcription of these genes, ultimately leading to the synthesis of proteins that mediate the physiological effects of androgens. nih.govnih.gov

The primary signaling pathway activated by androgens is this classical genomic pathway. However, evidence also points to non-genomic or "rapid" actions of androgens that are initiated at the cell membrane. ubi.ptnih.gov These rapid effects can involve the activation of various intracellular signaling cascades, such as the MAPK pathway. nih.gov While the specific signaling pathways activated by delta-9(11)-testosterone enanthate have not been explicitly studied, its action is presumed to primarily follow the classical genomic pathway due to its structural similarity to testosterone.

Structure-Activity Relationship (SAR) of the Δ9(11) Double Bond and Enanthate Ester on Receptor Binding

The structure of a steroid molecule is intrinsically linked to its biological activity. The introduction of a double bond at the Δ9(11) position in the testosterone molecule, creating delta-9(11)-testosterone, alters the planarity and electronic distribution of the steroid nucleus. This modification can influence how the molecule fits into the ligand-binding pocket of the androgen receptor, thereby affecting its binding affinity and subsequent activation of the receptor. nih.gov

The enanthate ester at the 17β-hydroxyl group primarily affects the pharmacokinetics of the compound. ontosight.ai This long-chain ester increases the lipophilicity of the molecule, leading to a slower release from the site of administration and a longer duration of action. ontosight.ai Once in circulation, esterases cleave the enanthate group, releasing the active delta-9(11)-testosterone molecule. wikipedia.org Therefore, the enanthate ester itself does not directly interact with the androgen receptor but is crucial for the drug's delivery and half-life. The 17β-hydroxyl group, however, is essential for the ligand-receptor interaction. nih.gov

Comparative Receptor Binding with Other Testosterone Derivatives and Analogs

The androgen receptor can bind to a wide variety of synthetic and natural androgens, each with a different affinity. nih.gov Comparing the binding of delta-9(11)-testosterone enanthate with other testosterone derivatives provides insight into its potential potency.

For example, 19-nortestosterone (nandrolone) and its derivatives often exhibit a higher binding affinity for the AR compared to testosterone. nih.gov Conversely, other modifications can decrease binding affinity. The relative binding affinity of various anabolic-androgenic steroids has been studied, demonstrating a wide range of interactions with the AR in different tissues. nih.gov Without direct experimental data, the precise binding affinity of delta-9(11)-testosterone enanthate relative to these other analogs remains speculative but is expected to be in the range of other potent androgens.

In Silico Modeling and Molecular Docking Approaches for Receptor Interactions

In the absence of empirical data, computational methods like in silico modeling and molecular docking can provide valuable insights into the interaction between delta-9(11)-testosterone enanthate and the androgen receptor. nih.govdrugbank.com These techniques use computer algorithms to predict the binding orientation and affinity of a ligand to its receptor based on their three-dimensional structures.

Molecular docking studies of testosterone and other androgens with the AR have identified key amino acid residues within the ligand-binding pocket that are crucial for interaction. nih.govdrugbank.com These often include hydrogen bonds with residues like Asn705 and Arg752, as well as hydrophobic interactions. nih.gov By modeling the structure of delta-9(11)-testosterone, researchers can predict how the Δ9(11) double bond might alter these interactions, potentially leading to a different binding pose or affinity compared to testosterone. These computational approaches can guide the design of new and more selective androgen receptor ligands. drugbank.com

Biological Activity and Mechanistic Research in Preclinical Models

Cellular and Molecular Responses to Delta9(11)-Testosterone Enanthate in In Vitro Systems

There is a notable absence of published research investigating the direct effects of this compound on cellular and molecular systems. Consequently, there is no specific data to report on:

In Vivo Mechanistic Studies in Non-Human Organisms

Similarly, a thorough search of scientific databases did not yield any in vivo studies using non-human organisms, such as rodent models, to investigate the mechanistic actions of this compound. Therefore, there are no specific research findings to present for the following areas:

Investigations into Androgen Deficiency and Excess in Research Models

For instance, studies on testosterone (B1683101) enanthate have been conducted in orchidectomized (castrated) monkeys to model androgen deficiency, successfully demonstrating the restoration of normal physiological functions upon its administration cncb.ac.cnnih.gov. Other research in rat models has explored the hepatic impact of high-dose testosterone enanthate supplementation as a model for androgen excess, noting an increase in oxidative stress markers nih.gov. However, these findings are specific to testosterone enanthate and cannot be directly extrapolated to this compound, which has a distinct chemical structure.

Exploration of Muscle Regeneration Mechanisms in Animal Models

There is a notable lack of specific preclinical studies examining the mechanisms of this compound in muscle regeneration. Research into the parent androgen, testosterone, has shown that it can improve the regenerative potential of skeletal muscle in both young and aged mice by increasing the number of proliferating satellite cells and the cross-sectional area of regenerating muscle fibers. These studies provide a foundational understanding of how androgens can influence muscle repair. However, similar mechanistic studies focused on the biological activity of the delta9(11) variant have not been identified.

Derivatives, Analogs, and Structure Function Research

Design and Synthesis of Novel Delta-9(11)-Testosterone Derivatives

The synthesis of novel delta-9(11)-testosterone derivatives is a strategic process aimed at creating new chemical entities with potentially superior biological profiles. The introduction of the Δ9,11 double bond is a key synthetic step, and several methods are known in the art to achieve this transformation.

One common approach involves the dehydration of an 11β-hydroxy steroid precursor. This elimination reaction removes the hydroxyl group at position 11 and a hydrogen from position 9, creating the desired double bond. Another established method is the deoxygenation of 9,11-epoxy steroids. google.comepo.org For instance, a process has been described for preparing Δ9,11 steroids by treating a corresponding 9,11-epoxy steroid with hydroiodic acid (HI), which selectively forms the Δ9,11 double bond. google.com This method is utilized in the synthesis of various Δ9,11 steroids, including the clinical candidate Vamorolone. google.comepo.org

Systematic Structure-Activity Relationship (SAR) Studies of Modified Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how specific chemical features of a molecule contribute to its biological effects. For anabolic steroids, the primary goal of these modifications is often to enhance anabolic (muscle-building) properties while minimizing androgenic (masculinizing) effects. uomustansiriyah.edu.iq

Key structural modifications and their effects include:

C1-C2 Double Bond: Introduction of a double bond between carbons 1 and 2 can increase metabolic stability and improve the anabolic-to-androgenic ratio. wikipedia.org

C4 Substitution: Adding a substituent, such as a hydroxyl group, at the C4 position can hinder aromatization and 5α-reduction, thereby reducing estrogenic side effects and increasing the anabolic-to-androgenic ratio. wikipedia.org

C19 Demethylation: The removal of the methyl group at C19 (found in 19-nortestosterone derivatives like nandrolone) significantly increases anabolic activity while decreasing androgenic potency. wikipedia.org

The defining feature of delta-9(11)-testosterone is the double bond in the C-ring. This modification significantly alters the planarity and electronic configuration of the steroid nucleus compared to testosterone (B1683101). While specific SAR studies on delta-9(11)-testosterone enanthate are not widely published, research on related Δ9,11-steroids provides valuable insights. For example, in studies of Δ9,11-estrone derivatives, the presence of the Δ9,11 double bond was found to be a relevant factor for their antiproliferative activity. academie-sciences.frmdpi.com This suggests that the Δ9,11 feature is a critical determinant of biological function, likely by influencing how the molecule interacts with its target receptors or metabolic enzymes.

Rational Design Principles for Modulating Biological Selectivity

Rational drug design involves the deliberate modification of a chemical structure to achieve a desired biological outcome. In the context of anabolic steroids, a primary objective is to dissociate the anabolic effects from the androgenic effects. uomustansiriyah.edu.iq This is pursued by designing molecules that may interact differently with the androgen receptor, have altered metabolic fates, or engage with other cellular targets.

The introduction of a double bond at the Δ9,11 position is a key example of a rational design choice. This structural change can:

Alter Receptor Binding: The modified shape and electronic distribution of the steroid can change its binding affinity and activation of the androgen receptor, potentially favoring the signaling pathways associated with anabolism over those causing androgenic effects.

Influence Metabolism: The Δ9,11 unsaturation can make the molecule more resistant to certain metabolic enzymes, potentially leading to a longer half-life or a different metabolite profile. Fluorination at the C9 position, for instance, is known to enhance both glucocorticoid and mineralocorticoid activity, partly due to its electron-withdrawing effect on the nearby C11 position. uomustansiriyah.edu.iq The Δ9,11 double bond introduces a different kind of electronic feature that can similarly modulate activity.

The development of Δ9,11-estrone derivatives as antiproliferative agents exemplifies this principle. Researchers rationally synthesized these compounds to explore whether the C-ring modification could induce anticancer effects while potentially avoiding the estrogenic activity of the parent hormone. mdpi.com This strategy of using the steroid scaffold to develop agents with selective activity against pathological conditions like cancer is a cornerstone of modern medicinal chemistry.

Exploration of Related Δ9,11-Steroids and Their Research Applications

The Δ9,11 structural motif is not limited to testosterone derivatives and has been incorporated into other steroid scaffolds for various research applications. A prominent area of investigation is in cancer research, particularly with Δ9,11-estrone derivatives.

Δ9,11-Estrone Derivatives as Antiproliferative Agents

Researchers have synthesized and evaluated a series of Δ9,11-estrone derivatives for their potential to inhibit the growth of cancer cells. academie-sciences.frresearchgate.net In one study, the introduction of the Δ9,11 double bond into the estrone (B1671321) structure was a key modification. academie-sciences.fr The resulting compounds were tested against a panel of human cancer cell lines.

The research found that some of these derivatives exhibited noteworthy cytotoxicity. academie-sciences.frresearchgate.net For example, Δ9,11-estrone itself was found to be the most active compound against HepaRG (human hepatoma) cells. researchgate.net Further modifications, such as the introduction of a 16E-benzylidene group, increased the antiproliferative effect on breast cancer cell lines (MCF-7 and T47-D). academie-sciences.frresearchgate.net Additionally, the introduction of iodine atoms at positions 2 and 4 of the estrone A-ring appeared to induce selective cytotoxicity for HepaRG cells. academie-sciences.frresearchgate.net Flow cytometry analysis showed that Δ9,11-estrone could reduce the viability of HepaRG cells and cause cell cycle arrest at the G0/G1 phase. academie-sciences.frresearchgate.net

| Compound | Target Cell Line | Observed Effect | Citation |

|---|---|---|---|

| Δ9,11-Estrone | HepaRG | Most active compound against this cell line, with an IC50 of 6.67 μM. Caused a 34% reduction in cell viability and G0/G1 phase arrest. | academie-sciences.frresearchgate.net |

| Δ9,11-Estrone with 16E-benzylidene group | MCF-7, T47-D | Increased antiproliferative effect compared to the parent compound. | academie-sciences.frresearchgate.net |

| 2,4-Diiodo-Δ9,11-Estrone | HepaRG | Induced selective cytotoxicity for this cell line. | academie-sciences.frresearchgate.net |

| 9α-Hydroxy,11β-nitrooxyestrone acetate | MCF-7, T47-D, LNCaP | Most cytotoxic molecule against hormone-dependent cancer cells in the study (IC50 = 5.87 µM for MCF-7). Markedly reduced HepaRG cell viability (~92%). | mdpi.com |

Another related Δ9,11-steroid of high therapeutic interest is Vamorolone, which has been investigated as a potentially safer anti-inflammatory agent for conditions like Duchenne muscular dystrophy (DMD). google.comepo.org The synthesis and development of such compounds underscore the therapeutic potential of exploring the Δ9,11 steroid class beyond traditional androgenic applications.

Q & A

Basic Research Questions

Q. How can researchers ensure accurate chemical characterization of δ9(11)-Testosterone Enanthate in experimental preparations?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular structure and purity. Validate results against certified reference standards (e.g., >98% purity as per batch-specific Certificates of Analysis) .

- Challenges : Structural similarity to other testosterone esters (e.g., δ6-Testosterone Enanthate) may require precise retention time matching and isotopic pattern analysis to avoid misidentification .

Q. What protocols are recommended for in vivo administration in animal studies to minimize variability?

- Experimental Design :

- Use a standardized vehicle (e.g., sesame oil) for intramuscular injections to ensure solubility and controlled release .

- Adjust dosing based on animal weight (e.g., mg/kg) and account for ester hydrolysis kinetics (half-life ~7–10 days) to maintain stable plasma testosterone levels .

- Include a "warm-up" period for repeated injections to mimic human pharmacokinetic profiles .

Q. How do researchers quantify δ9(11)-Testosterone Enanthate in biological matrices for pharmacokinetic studies?

- Analytical Workflow :

- Extract metabolites from serum or tissue using solid-phase extraction (SPE).

- Derivatize samples (e.g., with heptafluorobutyric anhydride) for enhanced GC-MS sensitivity.

- Validate assays against deuterated internal standards (e.g., d3-Testosterone) to correct for matrix effects .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in δ9(11)-Testosterone Enanthate’s anabolic vs. androgenic effects across studies?

- Data Analysis :

- Conduct dose-response studies to isolate receptor-specific effects (e.g., AR binding vs. non-genomic pathways). For example, 3.5 mg/kg/week induced muscle hypertrophy but failed to trigger urinary T/E ratio alarms in 44% of subjects, suggesting variable metabolic clearance .

- Use transcriptomic profiling (e.g., RNA-seq) to identify tissue-specific gene expression patterns (e.g., skeletal muscle vs. prostate) .

Q. How can researchers model the long-term skeletal effects of δ9(11)-Testosterone Enanthate exposure during puberty?

- Morphometric Approach :

- Measure bone parameters (e.g., humerus length, cortical thickness) in rodent models post-injection. Studies show early epiphyseal closure and reduced bone growth at 3.5 mg/kg doses, linked to premature androgen receptor activation .

- Validate findings with micro-CT to assess trabecular bone density changes .

Q. What methodologies detect and differentiate δ9(11)-Testosterone Enanthate metabolites in anti-doping research?

- Metabolite Profiling :

- Employ ultra-high-resolution LC-QTOF-MS to identify ester cleavage products (e.g., free testosterone, enanthic acid) and phase II metabolites (glucuronides).

- Cross-reference with WADA’s urinary T/E ratio thresholds, noting that 44% of users in controlled trials evaded detection despite ergogenic effects .

Q. How do researchers address the ethical and regulatory challenges of δ9(11)-Testosterone Enanthate use in clinical trials?

- Compliance Framework :

- Adhere to Schedule III (U.S.) or Schedule IV (UK) regulations, ensuring documentation for forensic/research exemptions .

- Implement blinded protocols with saline placebos to mitigate bias in human trials (e.g., contraceptive efficacy studies) .

Methodological Tables

Key Research Findings

- Muscle Hypertrophy : Weekly 3.5 mg/kg doses increased 1RM bench press strength by 12% within 3 weeks in humans, independent of training .

- Bone Morphometry : Rats treated during puberty showed 8% shorter humerus length vs. controls (p<0.05) due to accelerated epiphyseal closure .

- Metabolic Half-Life : Ester hydrolysis extends active testosterone release to 7–10 days, requiring less frequent dosing than propionate esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.